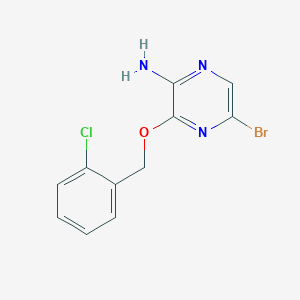

5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine

Description

5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine (CAS: 1219956-60-1, molecular formula: C₁₁H₉BrClN₃O, molecular weight: 314.57) is a brominated pyrazine derivative substituted with a 2-chlorobenzyloxy group at the 3-position and an amino group at the 2-position . The pyrazine core is aromatic and electron-deficient, making it a versatile scaffold for chemical modifications.

Properties

Molecular Formula |

C11H9BrClN3O |

|---|---|

Molecular Weight |

314.56 g/mol |

IUPAC Name |

5-bromo-3-[(2-chlorophenyl)methoxy]pyrazin-2-amine |

InChI |

InChI=1S/C11H9BrClN3O/c12-9-5-15-10(14)11(16-9)17-6-7-3-1-2-4-8(7)13/h1-5H,6H2,(H2,14,15) |

InChI Key |

CMHSOWGBSGMAMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NC(=CN=C2N)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine typically involves the following steps:

Chlorobenzylation: The attachment of a 2-chlorobenzyl group to the 3rd position of the pyrazine ring through an ether linkage.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and various halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table compares key structural and physicochemical properties of 5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine with similar compounds:

| Compound Name | CAS Number | Substituent (Position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| This compound | 1219956-60-1 | 2-chlorobenzyloxy (3), Br (5) | C₁₁H₉BrClN₃O | 314.57 | High lipophilicity, steric bulk |

| 5-Bromo-3-methoxypyrazin-2-amine | 14399-37-2 | Methoxy (3), Br (5) | C₅H₆BrN₃O | 204.03 | Smaller substituent, higher solubility |

| 5-Bromo-3-chloro-N-methylpyrazin-2-amine | 446286-77-7 | Cl (3), N-Me (2), Br (5) | C₅H₅BrClN₃ | 226.47 | Electron-withdrawing Cl, N-methylation |

| 3-Bromo-5-(4-methoxyphenyl)pyrazin-2-amine | - | 4-methoxyphenyl (5), Br (3) | C₁₁H₁₀BrN₃O | 292.12 | Aromatic bulk, π-π interactions |

| 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine | 947249-22-1 | CF₃CH₂O (3), Br (5) | C₆H₅BrF₃N₃O | 280.02 | High electronegativity, metabolic stability |

Key Observations :

- Lipophilicity : The 2-chlorobenzyloxy group in the parent compound increases logP compared to smaller substituents like methoxy (CymitQuimica, 2025) .

- Reactivity : Bromine at position 5 enables Suzuki or Buchwald-Hartwig couplings, as seen in the synthesis of 3-Bromo-5-(4-methoxyphenyl)pyrazin-2-amine (67% yield via Suzuki coupling) .

- Steric Effects : Bulky groups (e.g., benzyloxy) may hinder nucleophilic substitution but enhance target binding in drug discovery .

Biological Activity

5-Bromo-3-((2-chlorobenzyl)oxy)pyrazin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential antiviral and anticancer activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a bromine atom and a chlorobenzyl ether group, which may influence its biological activity. The general structure can be represented as follows:

Where the specific values of , , and depend on the complete molecular formula derived from the compound's structure.

Antiviral Activity

Research indicates that compounds with similar pyrazine structures have shown significant antiviral properties, particularly against flaviviruses such as Zika and dengue. For example, a series of trisubstituted pyrazines demonstrated potent inhibition of Zika virus protease with IC50 values as low as 130 nM . Although specific data on this compound is limited, its structural similarity suggests potential effectiveness in inhibiting viral replication.

Anticancer Activity

Pyrazine derivatives have been extensively studied for their anticancer properties. A review highlighted that various pyrazole biomolecules exhibited promising results against multiple cancer cell lines, including MCF7 and A549, with GI50 values indicating effective growth inhibition . The incorporation of halogen substituents such as bromine and chlorine is often associated with enhanced cytotoxicity due to increased lipophilicity and improved interaction with cellular targets.

Structure-Activity Relationship (SAR)

The SAR studies of related compounds suggest that the presence of specific substituents significantly impacts biological activity. For instance:

- Bromine Substitution: Compounds with bromine often show enhanced activity due to increased electron-withdrawing effects, which can stabilize reactive intermediates during interaction with biological targets.

- Chlorobenzyl Group: The chlorobenzyl ether moiety may enhance membrane permeability, facilitating better cellular uptake and bioavailability.

Table 1 summarizes key findings from SAR studies relevant to similar pyrazine compounds:

| Compound | Substituents | IC50 (nM) | Activity Type |

|---|---|---|---|

| 47 | Furan-3-yl | 200 | Antiviral |

| 12 | Aminomethyl groups | 620 | Antiviral |

| 19 | Pyridine | >3000 | Antiviral |

| 22 | Imidazo[1,2-a]pyrazine | 700 | Anticancer |

Case Studies

-

Zika Virus Inhibition:

A study screened a range of pyrazine derivatives for their ability to inhibit the Zika virus protease. Compounds similar to this compound exhibited significant antiviral activity, suggesting that further exploration of this compound could yield promising antiviral agents . -

Antitumor Activity:

Another study focused on the anticancer potential of pyrazole derivatives found that certain compounds achieved IC50 values as low as 0.08 µM against A549 cell lines. This highlights the potential for similar modifications in the design of new anticancer drugs using the pyrazine scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.